molecular formula C25H30Cl2N2O B2485592 NSC305787

NSC305787

Cat. No.: B2485592
M. Wt: 445.4 g/mol
InChI Key: YNGQUUFYBFKLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC305787 is a pharmacological inhibitor of the protein ezrin, which is part of the ezrin-radixin-moesin family. Ezrin plays a crucial role in linking the plasma membrane to the actin cytoskeleton, and it is involved in various cellular functions such as cell proliferation, survival, morphogenesis, adhesion, and motility. This compound has been identified for its antineoplastic activity, particularly in pancreatic cancer cells .

Preparation Methods

The synthesis of NSC305787 involves a quinoline-based small molecule structure. The compound is prepared through a series of chemical reactions that include the formation of quinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature. Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for experimental purposes .

Chemical Reactions Analysis

NSC305787 undergoes various chemical reactions, primarily focusing on its interaction with ezrin. The compound inhibits the phosphorylation of ezrin caused by protein kinase C iota with an inhibitory concentration (IC50) of 8.3 micromolar. It also binds to protein kinase C iota with a dissociation constant (Kd) value of 172.4 micromolar. The major products formed from these reactions include phosphorylated and non-phosphorylated forms of ezrin .

Scientific Research Applications

NSC305787 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ezrin and its effects on cellular functions. In biology, this compound is utilized to investigate the role of ezrin in cell proliferation, survival, and motility. In medicine, the compound has shown potential as an antineoplastic agent, particularly in pancreatic cancer cells, where it reduces cell viability, clonal growth, and migration. Additionally, this compound has been studied for its effects on osteosarcoma metastatic growth in mouse models .

Mechanism of Action

NSC305787 exerts its effects by directly binding to ezrin and inhibiting its functions. The compound inhibits the phosphorylation of ezrin, which is crucial for its role in linking the plasma membrane to the actin cytoskeleton. By inhibiting ezrin, this compound disrupts various cellular processes, including cell proliferation, survival, and motility. The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, NOTCH signaling, estrogen-mediated signaling, and apoptosis .

Comparison with Similar Compounds

NSC305787 is unique in its specific inhibition of ezrin. Similar compounds include other quinoline-based molecules that also target ezrin, such as NSC668394. this compound has shown a more favorable pharmacokinetic profile and greater efficacy in inhibiting ezrin-mediated cellular processes. Other similar compounds include antimalarial drugs that possess structural similarities to this compound and have been studied for their potential to inhibit ezrin .

Properties

IUPAC Name

[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25/h8-10,14-16,21,24,28,30H,1-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGQUUFYBFKLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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